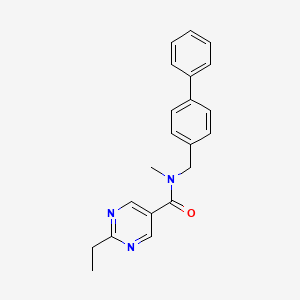

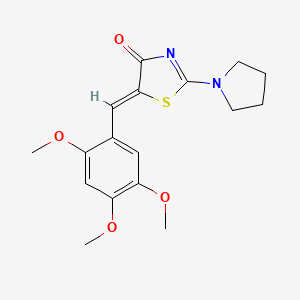

![molecular formula C14H17N3O B5516746 4-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5516746.png)

4-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,2,4-Oxadiazole derivatives are notable for their broad range of applications in materials science, pharmacology, and organic synthesis. The incorporation of a pyridine moiety can significantly influence the electronic properties and reactivity of these compounds, making them interesting subjects for chemical research. The focus here is on the synthesis, structural analysis, and properties of these compounds, excluding their pharmacological aspects and applications.

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives often involves condensation reactions, cycloadditions, or nucleophilic substitution reactions. For instance, the synthesis of pyridine-based energetic materials can be achieved through a two-step reaction from commercially available reagents, yielding compounds with significant density and detonation properties (Ma et al., 2018).

Molecular Structure Analysis

Structural determination, often via X-ray crystallography, provides insights into the molecular geometry, electronic structure, and intermolecular interactions of these compounds. For example, certain pyridine-based structures exhibit orthorhombic crystal systems with specific space groups, indicating dense and well-ordered molecular packing (Ma et al., 2018).

Chemical Reactions and Properties

The reactivity of 1,2,4-oxadiazole derivatives can be influenced by substituents on the oxadiazole moiety and the pyridine ring. These compounds participate in a variety of chemical reactions, including nucleophilic substitutions and electrophilic additions, depending on the nature of the substituents and reaction conditions.

Physical Properties Analysis

Physical properties such as melting point, solubility, and density are crucial for understanding the applicability of these compounds in different domains. The high density and low thermal stability of some pyridine-based energetic materials suggest their potential in explosive and propellant formulations (Ma et al., 2018).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis Routes for Oxadiazolopyridines : Research on synthesizing 1,3,4-oxadiazoles and oxadiazolopyridines, including variations of pyridine compounds, was conducted. These syntheses involve reactions with various electrophilic reagents, contributing to the understanding of the chemical behavior of similar compounds (Elnagdi et al., 1988).

Synthesis and Characterization of Heterocyclic Derivatives : Studies have been conducted on synthesizing new N- and S-substituted 1,3,4-oxadiazole derivatives. These studies help in understanding the structural and chemical properties of such derivatives, which could include 4-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine (El‐Sayed et al., 2008).

Novel Synthesis Methods for 1,3,4-Oxadiazoles : Research into new protocols for synthesizing 2-amino-1,3,4-oxadiazoles has been reported, offering insights into more efficient and diverse synthesis methods that could apply to compounds like this compound (Dolman et al., 2006).

Biological Applications

Antimicrobial and Antimycobacterial Activities : Several studies have evaluated the antimicrobial and antimycobacterial activities of 1,3,4-oxadiazole derivatives. These studies provide insights into the potential use of such compounds, including this compound, in treating bacterial infections (Bayrak et al., 2009), (Navarrete-Vázquez et al., 2007).

Anticancer Potential : Research on pyrazole derivatives, including those with 1,3,4-oxadiazole structures, has shown promising results in inhibiting cancer cell growth. Such studies suggest the potential of similar compounds in cancer research and treatment (Alam et al., 2016).

Apoptosis Induction and Cancer Cell Line Studies : Compounds with 1,2,4-oxadiazole structures have been identified as apoptosis inducers in cancer research. This suggests a possible application for similar compounds in exploring new cancer treatments (Zhang et al., 2005).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

5-(cyclohexylmethyl)-3-pyridin-4-yl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O/c1-2-4-11(5-3-1)10-13-16-14(17-18-13)12-6-8-15-9-7-12/h6-9,11H,1-5,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDCMKVDAFILOHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC2=NC(=NO2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

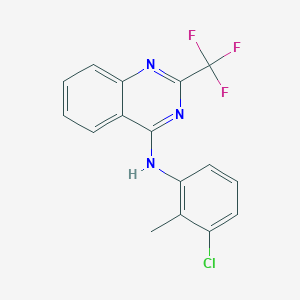

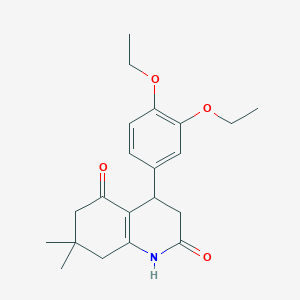

![3-ethyl-5-((2S)-1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-pyrrolidinyl)-1,2,4-oxadiazole](/img/structure/B5516671.png)

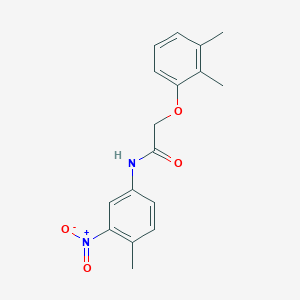

![4-[(4-chloro-3-nitrobenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5516678.png)

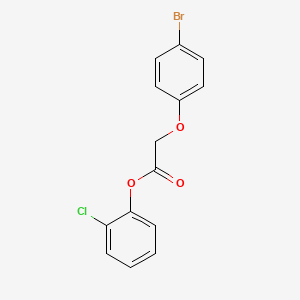

![N-methyl-4-{[(3-pyridinylmethyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5516685.png)

![4-[(3-phenoxybenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5516705.png)

![4-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)-2-methoxyphenyl acetate](/img/structure/B5516720.png)

![4-[(2-methyl-1-benzofuran-5-yl)carbonyl]-2-(trifluoromethyl)morpholine](/img/structure/B5516741.png)

![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5516756.png)

![5-[(cyclopropylamino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B5516768.png)